

# Real-World Effectiveness of Avelumab: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | CypD-IN-29 |           |
| Cat. No.:            | B606901    | Get Quote |

Avelumab, an immune checkpoint inhibitor targeting programmed death-ligand 1 (PD-L1), has become a standard of care in the treatment of several advanced cancers. This guide provides a comparative analysis of the real-world effectiveness of avelumab in locally advanced or metastatic urothelial carcinoma and advanced renal cell carcinoma, juxtaposed with other therapeutic alternatives. The data presented is collated from pivotal clinical trials and real-world evidence studies, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance in everyday clinical practice.

#### **Avelumab's Mechanism of Action**

Avelumab is a human IgG1 monoclonal antibody that selectively binds to PD-L1, preventing its interaction with the PD-1 and B7.1 receptors on T-cells.[1][2][3] This blockade releases the inhibitory brakes on the immune system, restoring T-cell activity against cancer cells.[2][3] Uniquely, avelumab's native Fc region is maintained, which allows it to engage natural killer (NK) cells and induce antibody-dependent cell-mediated cytotoxicity (ADCC), a secondary mechanism for targeting and destroying tumor cells.[2]

Caption: Avelumab's dual mechanism of action.

## Advanced Urothelial Carcinoma: Avelumab as First-Line Maintenance

Avelumab is a standard first-line (1L) maintenance therapy for patients with locally advanced or metastatic urothelial carcinoma (la/mUC) whose disease has not progressed on platinum-



based chemotherapy. This was established by the pivotal Phase 3 JAVELIN Bladder 100 trial. [4] Real-world studies have since corroborated these findings.

#### **Experimental Protocol: JAVELIN Bladder 100**

The JAVELIN Bladder 100 trial was a Phase 3, multicenter, multinational, randomized, open-label, parallel-arm study.[4][5]



Click to download full resolution via product page

**Caption:** Workflow of the JAVELIN Bladder 100 trial.

Inclusion Criteria: Patients with unresectable locally advanced or metastatic urothelial carcinoma who had not progressed after 4-6 cycles of first-line gemcitabine with either cisplatin or carboplatin.[4][6]

Treatment: Following a 4-10 week interval after the last chemotherapy dose, eligible patients were randomized 1:1 to receive either avelumab (10 mg/kg intravenously every 2 weeks) plus best supportive care (BSC) or BSC alone.[4][7]

Primary Endpoint: Overall Survival (OS).[7]

## Comparative Real-World Efficacy in Urothelial Carcinoma

Real-world studies have demonstrated that the effectiveness of avelumab maintenance is consistent with the results from the JAVELIN Bladder 100 trial.[8] A systematic review and meta-analysis of 45 real-world studies, encompassing over 2,600 patients, found a pooled 12-month overall survival rate of 69% and a 12-month progression-free survival rate of 39%.[1]



| Study (Avelumab)            | Patient Population<br>(n) | Median OS from<br>start of Avelumab<br>(months) | Median PFS from<br>start of Avelumab<br>(months) |
|-----------------------------|---------------------------|-------------------------------------------------|--------------------------------------------------|
| JAVELIN Bladder 100         | 350                       | 23.8                                            | 5.5                                              |
| PATRIOT-II (Real-<br>World) | 160                       | 24.4                                            | 5.4                                              |
| Italian RWE Program         | 411                       | Not Reached                                     | 8.1                                              |
| SPEAR Bladder-II<br>(RWE)   | 186                       | 18.5                                            | -                                                |

| Study (Other<br>Agents - RWE) | Agent         | Patient<br>Population (n) | Median OS<br>(months) | Median PFS<br>(months) |
|-------------------------------|---------------|---------------------------|-----------------------|------------------------|
| Danish RWE<br>Study           | Pembrolizumab | 77 (2nd line)             | 9.1                   | 2.9                    |
| Single Institution<br>RWE     | Atezolizumab  | 63 (post-<br>platinum)    | 6                     | 3                      |
| Multicenter RWE               | Atezolizumab  | 185 (post-<br>platinum)   | 20.0                  | 4.8                    |

Note: Direct comparisons between these studies should be made with caution due to differences in study design, patient populations, and lines of therapy.

# Advanced Renal Cell Carcinoma: Avelumab in Combination with Axitinib

For advanced renal cell carcinoma (aRCC), avelumab is approved in combination with the tyrosine kinase inhibitor (TKI) axitinib for first-line treatment. This was based on the JAVELIN Renal 101 trial.

### **Experimental Protocol: AVION Real-World Study**



The AVION study is a prospective, non-interventional study evaluating the effectiveness and safety of avelumab plus axitinib in routine clinical practice.[9][10][11]



Click to download full resolution via product page

**Caption:** Workflow of the AVION real-world study.

Inclusion Criteria: Patients with a confirmed diagnosis of advanced RCC who have initiated first-line treatment with avelumab and axitinib.[10]

Treatment: Avelumab 800 mg is administered intravenously every 2 weeks in combination with axitinib 5 mg orally twice daily.[10]

Primary Objective: To evaluate the overall survival rate at 12 months.[9]

## Comparative Real-World Efficacy in Renal Cell Carcinoma

Real-world studies of avelumab plus axitinib have shown outcomes consistent with the pivotal JAVELIN Renal 101 trial.[9][12] Below is a comparison with other real-world data for commonly used combination therapies in aRCC.

| Study<br>(Avelumab +<br>Axitinib) | Patient<br>Population (n) | Median OS<br>(months) | Median PFS<br>(months) | ORR (%) |
|-----------------------------------|---------------------------|-----------------------|------------------------|---------|
| AVION (RWE)                       | 104                       | Not Reached           | 11.3                   | 46.0    |
| J-DART (RWE)                      | 48                        | -                     | 15.3                   | 48.8    |
| RAVE-Renal<br>(RWE)               | 125 Not Reached           |                       | 14.9                   | 44.3    |



| Study<br>(Other<br>Combinatio<br>ns - RWE) | Combinatio<br>n              | Patient<br>Population<br>(n) | Median OS<br>(months) | Median PFS<br>(months) | ORR (%) |
|--------------------------------------------|------------------------------|------------------------------|-----------------------|------------------------|---------|
| Northwestern<br>RWE                        | Pembrolizum<br>ab + Axitinib | 31                           | Not Reached           | 37.4                   | -       |
| US Oncology<br>Network<br>RWE              | Pembrolizum<br>ab + Axitinib | 146                          | -                     | -                      | 71.0    |
| Flatiron<br>Health RWE                     | Pembrolizum<br>ab + Axitinib | 355                          | -                     | -                      | 47.9    |
| Japanese<br>RWE                            | Nivolumab +<br>Ipilimumab    | 84                           | 50.9                  | 13.3                   | 47.6    |
| US Oncology<br>Network<br>RWE              | Nivolumab +<br>Ipilimumab    | 185                          | 38.4                  | 11.1                   | -       |

Note: ORR = Objective Response Rate. Direct comparisons between these studies should be made with caution due to differences in study design, patient populations, and data collection methodologies.

### Safety and Tolerability in the Real World

Real-world data indicate that avelumab's safety profile is manageable and consistent with what has been observed in clinical trials. In urothelial carcinoma, one study reported that 7.1% of patients experienced all-cause grade 3 or 4 adverse events.[13] In the PATRIOT-II study, grade ≥3 treatment-related adverse events occurred in 9.4% of patients.[8] For renal cell carcinoma, the AVION study reported that treatment-related adverse events led to the discontinuation of avelumab in 6.7% of patients and axitinib in 9.6% of patients.[9]

#### **Conclusion**

Real-world evidence supports the effectiveness and safety of avelumab as a first-line maintenance therapy in advanced urothelial carcinoma and in combination with axitinib for first-



line treatment of advanced renal cell carcinoma. The outcomes observed in routine clinical practice are largely consistent with the pivotal clinical trials that led to its approval. While direct head-to-head real-world comparisons are limited, the available data suggest that avelumab's performance is comparable to other standard-of-care immunotherapies and combination regimens in these settings. Future real-world research with larger, more diverse patient populations and longer follow-up will continue to refine our understanding of avelumab's role in the evolving cancer treatment landscape.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Avelumab First-line Maintenance Therapy for Advanced Urothelial Carcinoma:
  Comprehensive Clinical Subgroup Analyses from the JAVELIN Bladder 100 Phase 3 Trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vjoncology.com [vjoncology.com]
- 8. Avelumab First-Line Maintenance for Locally Advanced or Metastatic Urothelial Carcinoma: Results From the Real-World US PATRIOT-II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. urotoday.com [urotoday.com]
- 12. mdpi.com [mdpi.com]



- 13. Real-world efficacy and tolerability of axitinib + pembrolizumab in the treatment of renal cell carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Real-World Effectiveness of Avelumab: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606901#real-world-evidence-of-avelumabeffectiveness]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com